molecular formula C28H34O9 B150553 Schisanwilsonin I CAS No. 1181216-84-1

Schisanwilsonin I

Cat. No.: B150553
CAS No.: 1181216-84-1
M. Wt: 514.6 g/mol
InChI Key: BKGUPIVDQHHVMV-OUJBPAAASA-N
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Description

Seven new dibenzocyclooctane lignans, schisanwilsonins A–G (1–7), were isolated from the fruits of Schisandra wilsoniana, together with five known lignans (8–12). The structures of these new compounds were elucidated by spectroscopic methods including 2D-NMR techniques. The 12 lignans were tested for anti-hepatitis B virus (HBV) activity in vitro. Schisanwilsonin D, schisantherin C, deoxyschizandrin and (+)-gomisin K3 showed anti-HBV activity. 9 exhibited the most potent anti-HBV activity with potency against HBsAg and HBeAg secretion by 59.7% and 34.7%, respectively, at 50ug/ml.

Scientific Research Applications

Anti-HIV and Anti-HBV Activity

Schisanwilsonin I, along with other lignans from Schisandra wilsoniana, has been identified as having potential anti-HIV and anti-HBV (Hepatitis B Virus) activities. This discovery is significant in the field of antiviral research, offering a new avenue for the development of treatments for these viruses. (Ma, Lu, & Chen, 2013).

Anti-Hepatitis B Virus (HBV) Activity

A study focused on the fruits of Schisandra wilsoniana reported the isolation of several new dibenzocyclooctane lignans, including this compound. These compounds, particularly Schisanwilsonin D, demonstrated significant anti-HBV activity. The potency of these lignans against HBV suggests their potential as therapeutic agents for treating Hepatitis B. (Ma, Lu, Huang, Zhou, & Chen, 2009).

Pharmacological Applications

This compound, as part of the broader group of dibenzocyclooctane lignans, has been the subject of research for their potential pharmacological applications. This includes studies on their effects on various diseases, particularly in the context of traditional medicine where such compounds have been historically used. (Ma, Lu, Huang, Zhou, Meng, Chen, & Chen, 2022).

Cytotoxic Activity Against Cancer Cell Lines

In addition to antiviral properties, some lignans, including Schisanwilsonin O, have been evaluated for their cytotoxic activity against cancer cell lines. This line of research may provide insights into new cancer treatments, particularly for specific types such as triple-negative breast cancer. (Ying, Yu, Rao, Wang, Shan, & Zhan, 2020).

Mechanism of Action

Pharmacokinetics

It’s soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may impact its bioavailability

Result of Action

Schisanwilsonin I, along with Schisanwilsonin D and Schisantherin C, has been shown to exhibit anti-Hepatitis B Virus (HBV) activity . This suggests that these compounds may have potential therapeutic applications in the treatment of HBV.

Properties

IUPAC Name

[(8S,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGUPIVDQHHVMV-OUJBPAAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@@]1(C)O)C)OCO4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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